2-ethoxyethyl 2-chloroacetate
Description
Molecular Structure and Formula
The molecular structure of 2-ethoxyethyl 2-chloroacetate consists of a chloroacetate (B1199739) group attached to a 2-ethoxyethyl moiety. Its chemical formula is C6H11ClO3. fluorochem.co.uk The compound's structure imparts a combination of polar and non-polar characteristics, influencing its solubility and reactivity.
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are critical for understanding its behavior in various physical and chemical processes.
| Property | Value |
| Molecular Weight | 166.60 g/mol fluorochem.co.uk |
| Density | 1.119 g/cm³ chemsrc.com |
| Boiling Point | 215.6°C at 760 mmHg chemsrc.com |
| LogP | 0.7697 fluorochem.co.uk |
| Purity | Typically ≥95% fluorochem.co.ukchemsrc.com |
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 166.60 g/mol | fluorochem.co.uk |
| Density | 1.119 g/cm³ | chemsrc.com |
| Boiling Point | 215.6°C at 760 mmHg | chemsrc.com |
| LogP | 0.7697 | fluorochem.co.uk |
| Purity | ≥95% | fluorochem.co.ukchemsrc.com |
Spectroscopic Data
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-ethoxyethyl 2-chloroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO3/c1-2-9-3-4-10-6(8)5-7/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPAIAQWSRMSXDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80209498 | |
| Record name | 2-Ethoxyethyl chloroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80209498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60682-94-2 | |
| Record name | Acetic acid, 2-chloro-, 2-ethoxyethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60682-94-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethoxyethyl chloroacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060682942 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Ethoxyethyl chloroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80209498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethoxyethyl chloroacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.687 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-ETHOXYETHYL CHLOROACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H43Q8YE7MR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis of 2 Ethoxyethyl 2 Chloroacetate
Esterification of Chloroacetic Acid
The synthesis of chloroacetate (B1199739) esters is commonly achieved through the esterification of chloroacetic acid with an appropriate alcohol. zsmu.edu.uascielo.br This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, to increase the reaction rate. scielo.brgoogle.com The general principle involves heating a mixture of the carboxylic acid and the alcohol, often with azeotropic removal of water to drive the equilibrium towards the formation of the ester. scielo.br
In the specific case of this compound, the reaction involves chloroacetic acid and 2-ethoxyethanol. While the direct synthesis is not detailed in the provided results, the synthesis of the analogous 2-butoxyethyl chloroacetate is described. google.com This process involves reacting chloroacetic acid with 2-butoxyethanol (B58217) in the presence of a catalyst like p-toluene sulfonic acid or methane (B114726) sulfonic acid. google.com A similar methodology would be applicable for the synthesis of this compound.
Alternative Synthetic Routes
While direct esterification is the most common method, other synthetic strategies can be envisioned. For instance, the reaction of the sodium salt of 2-ethoxyethanol with chloroacetyl chloride would also yield the desired ester. Additionally, transesterification reactions, where another chloroacetate ester is reacted with 2-ethoxyethanol in the presence of a suitable catalyst, could also be employed. The synthesis of other chloroacetate esters, such as ethyl chloroacetate, has been achieved using reactive distillation with catalysts like Amberlyst-15. researchgate.net This technique could potentially be adapted for the production of this compound.
Mechanistic Investigations of 2 Ethoxyethyl 2 Chloroacetate Reactivity
Fundamental Reaction Mechanisms of α-Chloroesters
α-Chloroesters, such as 2-ethoxyethyl 2-chloroacetate, are a versatile class of organic compounds characterized by an ester group with a chlorine atom on the adjacent carbon (the α-position). longdom.org This arrangement of functional groups dictates their fundamental reactivity.
Nucleophilic Substitution Reactions at the Chlorinated Carbon Center
The carbon atom bonded to the chlorine in α-chloroesters is electrophilic, making it a prime target for nucleophilic substitution reactions. longdom.org In these reactions, an electron-rich species (the nucleophile) displaces the chloride ion (the leaving group). masterorganicchemistry.com The specific pathway for this substitution, primarily either S(_N)1 or S(_N)2, is influenced by factors like the structure of the ester, the nature of the nucleophile, and the solvent used. masterorganicchemistry.comlibretexts.org
The S(_N)2 (Substitution Nucleophilic Bimolecular) mechanism is a concerted, single-step process. youtube.com The nucleophile attacks the carbon center from the side opposite to the leaving group (back-side attack), leading to an inversion of stereochemistry if the carbon is chiral. youtube.com This pathway is favored by less sterically hindered substrates (like primary alkyl halides), strong nucleophiles, and polar aprotic solvents. libretexts.orgpharmaguideline.com For this compound, the chlorinated carbon is secondary, which can allow for S(_N)2 reactions, though they may be slower than with primary substrates. youtube.com
The S(_N)1 (Substitution Nucleophilic Unimolecular) mechanism is a two-step process. youtube.com The first and rate-determining step is the spontaneous departure of the leaving group to form a carbocation intermediate. masterorganicchemistry.comyoutube.com The nucleophile then attacks the planar carbocation in the second step. youtube.com This pathway is favored for substrates that can form stable carbocations (like tertiary alkyl halides), with weak nucleophiles, and in polar protic solvents that can stabilize the carbocation intermediate. libretexts.orgpharmaguideline.com The secondary nature of the α-carbon in this compound makes an S(_N)1 pathway possible, especially under conditions that favor carbocation formation.
The competition between these two pathways is a key aspect of the reactivity of α-chloroesters.
Table 1: Comparison of S(_N)1 and S(_N)2 Reaction Mechanisms
| Feature | S(_N)1 Mechanism | S(_N)2 Mechanism |
| Rate Law | Rate = k[Substrate] (Unimolecular) | Rate = k[Substrate][Nucleophile] (Bimolecular) |
| Mechanism | Two steps via a carbocation intermediate | One concerted step with a transition state |
| Substrate | Favored by tertiary > secondary substrates | Favored by methyl > primary > secondary substrates |
| Nucleophile | Favored by weak nucleophiles (e.g., H₂O, ROH) | Favored by strong nucleophiles (e.g., CN⁻, OH⁻) |
| Solvent | Favored by polar protic solvents (e.g., water, alcohols) | Favored by polar aprotic solvents (e.g., acetone, DMF) |
| Stereochemistry | Racemization | Inversion of configuration |
Ester Hydrolysis Pathways: Acid- and Base-Catalyzed Processes
Ester hydrolysis is the cleavage of an ester bond to form a carboxylic acid and an alcohol, and it can be catalyzed by either acid or base. dalalinstitute.com For this compound, hydrolysis would yield chloroacetic acid and 2-ethoxyethanol (B86334).
Acid-Catalyzed Hydrolysis: This reaction is reversible and typically requires heat and an excess of water to drive the equilibrium towards the products. chemistrysteps.comlibretexts.org The mechanism involves several steps:
Protonation: The carbonyl oxygen of the ester is protonated by an acid catalyst (like H₃O⁺), which activates the carbonyl carbon, making it more electrophilic. ucalgary.cajk-sci.com
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate. ucalgary.cayoutube.com
Proton Transfer: A proton is transferred from the attacking water moiety to the ethoxy group, converting it into a good leaving group (2-ethoxyethanol). youtube.com
Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the 2-ethoxyethanol molecule. youtube.com
Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule to yield chloroacetic acid and regenerate the acid catalyst. youtube.com
Base-Catalyzed Hydrolysis (Saponification): This process is effectively irreversible because the carboxylic acid product is deprotonated by the base to form a carboxylate salt, which is resistant to further nucleophilic attack. chemistrysteps.comucalgary.ca The mechanism proceeds as follows:
Nucleophilic Attack: A hydroxide (B78521) ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. ucalgary.cajk-sci.com This forms a tetrahedral intermediate with a negative charge on the oxygen.
Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling the 2-ethoxyethoxide ion (⁻OCH₂CH₂OCH₂CH₃) as the leaving group. ucalgary.ca
Acid-Base Reaction: The 2-ethoxyethoxide ion is a strong base and immediately deprotonates the newly formed chloroacetic acid. This rapid, irreversible acid-base step drives the reaction to completion, forming the chloroacetate (B1199739) salt and 2-ethoxyethanol. chemistrysteps.comucalgary.ca
Degradation and Transformation Pathways of this compound
Beyond fundamental substitution and hydrolysis reactions, this compound can be transformed through various degradation pathways, including oxidation and photolysis.
Oxidative Degradation Mechanisms (e.g., Hypochlorite-Induced Reactions)
Sodium hypochlorite (B82951) (NaOCl) is a strong oxidizing agent that can react with α-chloroesters. While specific studies on this compound are not prevalent, the reaction mechanism can be inferred from the reactivity of similar compounds. The reaction of NaOCl with esters can lead to the oxidation of the α-carbon. For instance, α-hydroxyl esters can be oxidized to α-keto esters by sodium hypochlorite, a process that may involve radical intermediates. sioc-journal.cn In the case of α-chloroesters, the presence of the chlorine atom already at the alpha position influences the reaction. One plausible pathway involves the generation of hypochlorous acid (HOCl) or chlorine (Cl₂) in acidic conditions, which could further react at other sites in the molecule or promote more complex degradation. clockss.org For example, treatment of certain organic substrates with aqueous sodium hypochlorite can lead to the formation of α-chloroketones. nih.gov
A proposed mechanism for hypochlorite-induced degradation could involve an initial attack on the ester, potentially leading to cleavage or further chlorination, especially if any enolizable protons are present, though this is not the case for this compound. Alternatively, radical mechanisms initiated by hypochlorite could lead to a complex mixture of degradation products.
Photolytic Decomposition Routes and Quantum Yield Analysis (if relevant)
Photolysis, or decomposition by light, is a potential degradation pathway for organic compounds. The process involves the absorption of a photon, which excites the molecule to a higher energy state, potentially leading to bond cleavage. For this compound, the C-Cl bond is a likely site for photolytic cleavage due to its lower bond energy compared to C-C, C-H, and C-O bonds. This could lead to the formation of a carbon-centered radical and a chlorine radical.
Table 2: Potential Photolytic Decomposition Products
| Parent Compound | Primary Radical Products | Potential Secondary Products |
| This compound | 2-Ethoxyethyl 2-oxoacetatyl radical + Chlorine radical | Chloroacetic acid, 2-ethoxyethanol, various chlorinated hydrocarbons |
Enzymatic Biotransformations and Metabolite Formation (analogous to 2-ethoxyethyl acetate)
The biotransformation of this compound in biological systems can be predicted by analogy to its close structural relative, 2-ethoxyethyl acetate (B1210297). wikipedia.org The metabolic pathway likely initiates with enzymatic hydrolysis of the ester bond, a common reaction for ester-containing xenobiotics.
Ester Hydrolysis: Carboxylesterases, enzymes prevalent in the blood and liver, are expected to rapidly hydrolyze this compound into its constituent alcohol and acid: 2-ethoxyethanol and chloroacetic acid. wikipedia.org
Metabolism of 2-Ethoxyethanol: The resulting 2-ethoxyethanol enters a well-established metabolic pathway. It is first oxidized by alcohol dehydrogenase to form 2-ethoxyacetaldehyde. wikipedia.org
Aldehyde Oxidation: The intermediate, 2-ethoxyacetaldehyde, is then further oxidized by aldehyde dehydrogenase to the final major metabolite, 2-ethoxyacetic acid (2-EAA). wikipedia.orgnih.gov
Further Conjugation and Excretion: 2-Ethoxyacetic acid can be conjugated with glycine (B1666218) to form N-ethoxyacetyl glycine before being eliminated, primarily in the urine. nih.govnih.gov A minor pathway may involve O-deethylation. wikipedia.org
This metabolic sequence transforms the parent ester into more water-soluble metabolites that can be readily excreted from the body.
Identification and Characterization of Reaction By-products and Degradants of this compound
The comprehensive understanding of the reactivity of this compound necessitates a thorough investigation into its degradation pathways and the resultant by-products. While direct experimental studies on the degradation of this compound are not extensively documented in publicly available literature, its structural motifs—an ester linkage and a chlorinated alkyl chain—allow for predictions of its reactivity based on the well-established chemical behavior of analogous compounds.
Structural Elucidation of Chlorinated and Oxygenated Species
Investigations into the degradation of structurally similar compounds, particularly other chloroacetate esters, provide significant insights into the potential by-products formed from this compound under various conditions. The primary degradation pathways anticipated are hydrolysis and nucleophilic substitution, leading to a range of chlorinated and oxygenated species.
Hydrolysis Products:
Under aqueous conditions, particularly in the presence of acid or base catalysts, the ester bond of this compound is susceptible to hydrolysis. This reaction would cleave the ester, yielding 2-ethoxyethanol and chloroacetic acid. evitachem.com The reaction can be summarized as follows:
C₂H₅OCH₂CH₂OC(O)CH₂Cl + H₂O → C₂H₅OCH₂CH₂OH + ClCH₂COOH
Further degradation of these primary products could lead to additional species. For instance, chloroacetic acid can be further hydrolyzed to glycolic acid under certain conditions. env.go.jp
Nucleophilic Substitution Products:
The chlorine atom in the chloroacetate group is a good leaving group, making the α-carbon susceptible to nucleophilic attack. evitachem.comsmolecule.com This can lead to the formation of various substitution products depending on the nucleophile present in the reaction medium. For example, reaction with water, as a nucleophile, would also lead to the formation of an α-hydroxy substituted ester, which could then undergo further reactions.
Analogous Degradation Studies:
Valuable information can be gleaned from studies on the degradation of more complex molecules that contain the chloroacetate moiety or can form it as a degradation intermediate. For example, research on the degradation of the sunscreen agent 2-ethylhexyl-4-methoxycinnamate (EHMC) in the presence of sodium hypochlorite (a chlorinating and oxidizing agent) has shown the formation of 2-ethylhexyl chloroacetate as a cleavage product. nih.govresearchgate.netmdpi.comarxiv.org This indicates that the chloroacetate ester structure can be a stable by-product resulting from the oxidative cleavage of a larger organic molecule. The by-products identified in the degradation of EHMC were detected using gas chromatography-mass spectrometry (GC-MS). nih.govresearchgate.netarxiv.org
Based on these analogous findings, it is plausible that under oxidative and/or chlorinating conditions, this compound could undergo further reactions leading to a variety of chlorinated and oxygenated by-products.
Table of Potential By-products and Degradants:
| Compound Name | Chemical Formula | Formation Pathway | Reference |
| 2-Ethoxyethanol | C₄H₁₀O₂ | Hydrolysis | |
| Chloroacetic acid | C₂H₃ClO₂ | Hydrolysis | evitachem.com |
| Glycolic acid | C₂H₄O₃ | Hydrolysis of Chloroacetic acid | env.go.jp |
Note: This table presents potential by-products based on known reactivity of similar compounds. Direct experimental identification for this compound is limited in available literature.
Mechanistic Postulation for By-product Formation
The formation of the identified potential by-products can be rationalized through established reaction mechanisms.
Hydrolysis Mechanism:
The hydrolysis of the ester can proceed via either an acid-catalyzed or base-catalyzed mechanism.
Acid-Catalyzed Hydrolysis: The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of 2-ethoxyethanol lead to the formation of chloroacetic acid.
Base-Catalyzed Hydrolysis (Saponification): A hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The subsequent elimination of the 2-ethoxyethoxide ion results in the formation of chloroacetic acid, which is then deprotonated by the base to form the carboxylate salt.
Nucleophilic Substitution Mechanism:
The formation of substitution products at the α-carbon of the chloroacetate moiety likely proceeds through an Sₙ2 mechanism. A nucleophile attacks the carbon atom bearing the chlorine, leading to the displacement of the chloride ion in a single concerted step. The reactivity would be influenced by the strength and concentration of the nucleophile.
Oxidative and Chlorinative Degradation:
Drawing parallels from the degradation of EHMC, the formation of additional chlorinated and oxygenated species from this compound in the presence of agents like hypochlorite would involve more complex radical or electrophilic pathways. nih.govresearchgate.net Electrophilic attack by chlorine on the molecule or radical abstraction of hydrogen atoms could initiate a cascade of reactions, leading to a mixture of by-products. The specific products formed would be highly dependent on the reaction conditions, including the nature of the oxidant/chlorinating agent, pH, and temperature.
Advanced Analytical Methodologies for 2 Ethoxyethyl 2 Chloroacetate Research
Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental analytical technique for the separation, identification, and quantification of chemical compounds. For a substance like 2-ethoxyethyl 2-chloroacetate, both gas chromatography (GC) and liquid chromatography (LC) offer robust methodologies tailored to different analytical needs.
Gas Chromatography (GC) for Purity Assessment and Impurity Profiling
Gas chromatography is an ideal technique for the analysis of volatile and semi-volatile compounds such as this compound. It is frequently employed for purity assessment and to create a detailed profile of any impurities present in a sample. google.comrasayanjournal.co.ingoogle.com The process involves vaporizing the sample and passing it through a column where separation occurs based on the differential partitioning of compounds between the stationary phase and the mobile gas phase. nawah-scientific.com
The choice of detector in GC is crucial for achieving the desired sensitivity and selectivity. The Flame Ionization Detector (FID) is a widely used and highly effective detector for analyzing organic compounds like this compound. scioninstruments.com
The FID operates by combusting the compounds eluting from the GC column in a hydrogen-air flame. nawah-scientific.comwikipedia.org This combustion process generates ions and electrons, which are then collected by an electrode, producing an electrical current proportional to the mass of the organic analyte. scioninstruments.com This makes the FID a mass-sensitive detector. wikipedia.org
Key advantages of the FID for this application include:
Broad applicability: It responds to nearly all organic compounds, making it suitable for detecting not only the primary compound but also a wide range of organic impurities. chromatographyonline.com
High sensitivity: FIDs can detect organic compounds at very low concentrations, often in the picogram range. wikipedia.org
Wide linear range: They provide a linear response over a broad concentration range (typically 10^7 g/s), which is essential for accurate quantification from trace impurities to the main component. wikipedia.org
Robustness and low maintenance: FIDs are known for their reliability and relatively simple maintenance requirements. wikipedia.org
Optimization of an FID involves adjusting the flow rates of the hydrogen fuel, air, and makeup gas (if used) to achieve the best signal-to-noise ratio. chromatographyonline.com Impurities in the gases can increase noise and baseline levels, so the use of hydrocarbon filters is recommended. chromatographyonline.com While highly responsive to hydrocarbons, the FID shows little to no response to certain inorganic compounds and gases such as water, CO₂, and sulfur dioxide, which can be an advantage when analyzing samples in aqueous or atmospheric matrices. chromatographyonline.com For halogenated compounds like this compound, while FID is effective, an Electron Capture Detector (ECD) could offer higher sensitivity if trace-level analysis is the primary goal, as ECD is highly selective for halogen-containing molecules. cloudfront.netnist.gov
The separation efficiency in GC is primarily determined by the capillary column, which consists of a long, thin fused-silica tube with a stationary phase coated on its inner surface. sigmaaldrich.com The choice of stationary phase is the most critical factor, as it dictates the selectivity of the separation based on the principle of "like dissolves like." sigmaaldrich.comfujifilm.com
For the analysis of esters and halogenated compounds like this compound, several types of stationary phases can be considered.
Non-Polar Phases: Columns with non-polar stationary phases, such as 100% dimethylpolysiloxane (e.g., DB-1, Rtx-1), separate compounds primarily based on their boiling points. fujifilm.com
Intermediate-Polarity Phases: Phases containing phenyl or cyanopropyl groups (e.g., 5% phenyl-methylpolysiloxane like DB-5) offer different selectivity due to dipole-dipole or pi-pi interactions, which can be beneficial for separating the target compound from structurally similar impurities. sigmaaldrich.comfujifilm.com
Polar Phases: Highly polar stationary phases, such as those made of polyethylene (B3416737) glycol (PEG) (e.g., DB-Wax, Carbowax), are particularly effective for separating polar compounds. fujifilm.comfaustlabscience.dejapsonline.com These are often used for analyzing fatty acid methyl esters and other polar analytes and could provide unique selectivity for this compound and its potential polar impurities or degradation products. faustlabscience.deresearchgate.netsupelco.com.tw A DB-Wax column was successfully used to quantify a related compound, methyl 2-chloroacetate, by converting it from chloroacetyl chloride. japsonline.com
The efficiency of the separation is also influenced by column dimensions.
Interactive Table: Impact of GC Capillary Column Dimensions on Performance
| Column Parameter | Effect of Increasing the Parameter | Effect of Decreasing the Parameter | Typical Choice for General Analysis |
| Length | Increases resolution (proportional to the square root of length), increases analysis time. | Decreases analysis time, decreases resolution. fujifilm.com | 30 meters |
| Internal Diameter (I.D.) | Increases sample capacity, decreases efficiency (resolution). | Increases efficiency (sharper peaks), decreases sample capacity. sigmaaldrich.com | 0.25 mm sigmaaldrich.com |
| Film Thickness | Increases retention of volatile compounds, increases sample capacity. May increase bleed at high temperatures. | Decreases retention time (lower elution temperatures), sharper peaks for high boiling point compounds, reduces column bleed. sigmaaldrich.comfujifilm.com | 0.25 or 0.50 µm sigmaaldrich.com |
For purity assessment, a longer column (e.g., 30-60 m) might be chosen to maximize resolution and ensure the separation of closely eluting impurities. For rapid screening, a shorter column could be used. The film thickness is selected based on the volatility of the analytes; a thicker film is better for retaining more volatile impurities, while a thinner film is preferred for high-boiling point compounds. sigmaaldrich.com
Liquid Chromatography (LC) Approaches, Including High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating compounds that are non-volatile or thermally unstable, making it a valuable alternative or complementary method to GC for analyzing this compound. The separation is based on the distribution of the analyte between a liquid mobile phase and a solid stationary phase packed in a column. pw.edu.pl
HPLC methods are primarily developed in two modes: reverse-phase and normal-phase.
Reverse-Phase (RP) HPLC: This is the most common mode of HPLC. It utilizes a non-polar stationary phase (typically C18 or C8 bonded silica) and a polar mobile phase (e.g., a mixture of water and a more organic solvent like acetonitrile (B52724) or methanol). sielc.comsielc.com In RP-HPLC, non-polar compounds are retained longer on the column. For this compound, which has moderate polarity, RP-HPLC is a suitable approach.
Method development for a related compound, ethyl chloroacetate (B1199739), has been demonstrated using a C18 column with a mobile phase of acetonitrile and water, sometimes with an acid like phosphoric or formic acid to improve peak shape. pw.edu.plsielc.comsielc.com A similar strategy would be effective for this compound. The gradient elution, where the mobile phase composition is changed over time (e.g., increasing the acetonitrile concentration), is often used to effectively separate compounds with a range of polarities. gerli.com
Normal-Phase (NP) HPLC: In this mode, a polar stationary phase (like silica (B1680970) or cyano-bonded phases) is used with a non-polar mobile phase (e.g., hexane, isooctane). nih.govoup.com NP-HPLC separates compounds based on their polarity, with more polar compounds being retained longer. This mode can be particularly useful for separating isomers or compounds with different functional groups. nih.govnih.gov While less common than RP-HPLC, it offers an alternative selectivity that could be advantageous for resolving specific impurities that are difficult to separate by reverse-phase methods. For instance, NP-HPLC has been successfully used for the detailed analysis of various ester classes. oup.comnih.gov
Interactive Table: Comparison of HPLC Modes for this compound Analysis
| Feature | Reverse-Phase (RP) HPLC | Normal-Phase (NP) HPLC |
| Stationary Phase | Non-polar (e.g., C18, C8) sielc.com | Polar (e.g., Silica, Cyano) nih.gov |
| Mobile Phase | Polar (e.g., Water/Acetonitrile) sielc.com | Non-polar (e.g., Hexane/Isooctane) nih.gov |
| Elution Order | Least polar compounds elute first. | Most polar compounds elute first. |
| Primary Use Case | Broad applicability, good for purity and impurity profiling of moderately polar compounds. pw.edu.pl | Separation of isomers, compounds with different functional groups, alternative selectivity. nih.gov |
| Example Mobile Phase | Water/Acetonitrile with Formic Acid sielc.com | Hexane/Methyl tert-butyl ether nih.gov |
A significant challenge in HPLC analysis is the detection of compounds that lack a strong chromophore, which is a part of a molecule that absorbs ultraviolet (UV) or visible light. veeprho.com this compound does not possess a strong chromophore, making its detection by standard UV-Vis detectors difficult, especially at low concentrations. pw.edu.pl
To overcome this, pre-column or post-column derivatization can be employed. journalajacr.comresearchgate.net This process involves chemically modifying the analyte to attach a "tag" that has strong UV absorbance or fluorescence properties. greyhoundchrom.comlibretexts.org
For a compound like this compound, derivatization would likely target the ester functional group. However, a more common strategy involves the derivatization of the parent chloroacetic acid, should it be present as an impurity or a hydrolysis product. Carboxylic acids can be reacted with various aromatic reagents to produce highly UV-absorbing esters. greyhoundchrom.com
Common derivatization approaches include:
Reaction with Phenacyl Halides: Reagents like p-bromophenacyl bromide can react with the carboxylate form of chloroacetic acid to form phenacyl esters, which have very strong UV absorbance. gerli.comlibretexts.org
Reaction with Aromatic Amines: Reagents like 1-naphthylamine (B1663977) can be used to derivatize chloroacetic acids, yielding products that are readily detectable. researchgate.net
Fluorescent Labeling: For even higher sensitivity, fluorescent tags such as those based on BODIPY or dansyl chloride can be used. gerli.comjournalajacr.com
This derivatization enhances the hydrophobicity of the analyte, which can also improve its retention and separation on a reverse-phase column. nih.gov For example, creatinine, a highly polar compound, was successfully analyzed by RP-HPLC after derivatization with ethyl chloroformate, which significantly increased its hydrophobicity and detectability. nih.gov While derivatization adds a step to the sample preparation process, it is a powerful strategy for enabling the sensitive and selective quantification of otherwise difficult-to-detect analytes in complex matrices. veeprho.comgreyhoundchrom.com
Spectroscopic Techniques for Structural Characterization
Spectroscopic methods are indispensable for the unambiguous identification and structural elucidation of this compound. By probing the interactions of the molecule with electromagnetic radiation, these techniques provide a detailed fingerprint of its chemical architecture.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. When a sample of this compound is exposed to infrared radiation, its bonds vibrate at specific frequencies, resulting in the absorption of radiation. An IR spectrum plots the intensity of this absorption against the wavenumber.
The key functional groups within this compound each produce characteristic absorption bands. The most prominent of these is the strong, sharp peak from the ester carbonyl (C=O) group, typically appearing in the region of 1735-1750 cm⁻¹. For the related compound, ethyl chloroacetate, this stretch is observed at 1748.9 cm⁻¹. researchgate.net Other significant absorptions include the C-O-C stretching vibrations from the ether linkage and the ester group, which would appear in the fingerprint region between 1000-1300 cm⁻¹. The C-Cl bond, being a weaker bond, will have a stretching absorption at a lower wavenumber, generally in the 600-800 cm⁻¹ range. Aliphatic C-H stretching from the ethyl groups would be observed around 2850-3000 cm⁻¹.
| Functional Group | Bond Type | Predicted Absorption Range (cm⁻¹) |
| Alkane | C-H Stretch | 2850 - 3000 |
| Ester | C=O Stretch | 1735 - 1750 |
| Ether | C-O-C Stretch | 1000 - 1300 |
| Haloalkane | C-Cl Stretch | 600 - 800 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (e.g., GC-MS)
Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. When coupled with Gas Chromatography (GC), as in GC-MS, it allows for the separation of a mixture's components before individual mass analysis. rasayanjournal.co.infssai.gov.in For this compound (molar mass: 166.60 g/mol ), the initial ionization process in the mass spectrometer would generate a molecular ion peak, [M]⁺, at an m/z corresponding to its molecular weight.
Following ionization, the energetically unstable molecular ion undergoes fragmentation, breaking into smaller, characteristic charged fragments. libretexts.org The pattern of these fragments provides a virtual roadmap of the molecule's structure. For this compound, several key fragmentation pathways can be predicted:
Alpha-cleavage: Breakage of the bonds adjacent to the oxygen atoms is common. This could lead to the loss of an ethoxy radical (•OCH₂CH₃) or cleavage at the chloroacetyl moiety.
Ester Cleavage: A common fragmentation involves the formation of an acylium ion, [CH₂ClC=O]⁺, with an expected m/z of 77 (for ³⁵Cl) and 79 (for ³⁷Cl).
Ether Cleavage: The molecule can fragment at the ether linkage, potentially forming an [M-C₄H₈O]⁺ fragment or the [CH₃CH₂OCH₂CH₂]⁺ ion at m/z 89.
Loss of Small Molecules: Fragments corresponding to the loss of stable neutral molecules like ethylene (B1197577) (C₂H₄) are also possible.
| Proposed Fragment Ion | Structure | Predicted m/z |
| Molecular Ion | [C₆H₁₁ClO₃]⁺ | 166/168 |
| Acylium Ion | [CH₂ClC=O]⁺ | 77/79 |
| Ethoxyethyl Cation | [CH₃CH₂OCH₂CH₂]⁺ | 89 |
| Butoxy Cation (from rearrangement) | [C₄H₉O]⁺ | 73 |
| Ethyl Cation | [CH₃CH₂]⁺ | 29 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the precise arrangement of atoms in an organic molecule. Both ¹H NMR and ¹³C NMR are used to provide a complete picture of the carbon-hydrogen framework of this compound.
¹H NMR: This technique provides information about the chemical environment of each proton. For this compound, one would expect to see distinct signals for each unique proton environment. The protons of the chloroacetyl group (Cl-CH₂-C=O) would likely appear as a singlet downfield due to the electron-withdrawing effects of the chlorine and carbonyl groups. The protons on the ethoxyethyl backbone (-O-CH₂-CH₂-O-) would appear as two distinct triplets. The ethyl group (-CH₂-CH₃) would present as a quartet and a triplet.
¹³C NMR: This technique identifies all unique carbon atoms in the molecule. For this compound, six distinct signals would be predicted, corresponding to the carbonyl carbon, the chloro-substituted carbon, the two carbons of the ether backbone, and the two carbons of the terminal ethyl group. The chemical shifts of these carbons are indicative of their bonding and electronic environment.
Predicted ¹H NMR Signals for this compound
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
|---|---|---|
| Cl-CH₂ -C=O | ~4.1 | Singlet (s) |
| C=O-O-CH₂ -CH₂- | ~4.3 | Triplet (t) |
| -O-CH₂-CH₂ -O- | ~3.7 | Triplet (t) |
| O-CH₂ -CH₃ | ~3.5 | Quartet (q) |
Validation of Analytical Methods for Academic Research Applications
The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose. europa.eu For academic research involving this compound, this ensures that any quantitative measurements are accurate, precise, and reliable. Guidelines from organizations like the International Council for Harmonisation (ICH) provide a framework for performing validation. europa.eucampilab.by
Precision, Accuracy, and Linearity Assessment
These three parameters are fundamental to the validation of any quantitative assay. europa.eu
Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. scribd.com It is typically expressed as the relative standard deviation (RSD). For related chloroacetate analyses, RSDs for intra-day precision have been reported in the range of 2.8% to 12.0%. researchgate.net Repeatability (intra-assay precision) and intermediate precision (inter-laboratory or inter-day variation) are both assessed. researchgate.net
Accuracy is the closeness of the test results obtained by the method to the true value. scribd.com It is often determined through recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage recovered is calculated. Acceptable recovery ranges are typically between 80-120%. Studies on similar compounds have shown recovery values from 83.2% to 114.0%. researchgate.net
Linearity is the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. clsi.org This is assessed by analyzing a series of standards at different concentrations and is typically evaluated by examining the correlation coefficient (r) or coefficient of determination (r²) of the calibration curve. For methods analyzing related chloroacetates, correlation coefficients greater than 0.999 are commonly achieved. rasayanjournal.co.inresearchgate.net
| Validation Parameter | Metric | Common Acceptance Criteria |
| Precision | Relative Standard Deviation (%RSD) | < 15% |
| Accuracy | Percent Recovery (%Recovery) | 80 - 120% |
| Linearity | Correlation Coefficient (r) | > 0.999 |
Limit of Detection (LOD) and Limit of Quantification (LOQ) Determinations
The LOD and LOQ define the lower limits of a method's performance and are crucial for trace analysis. core.ac.uk
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. It is the concentration that gives a signal significantly different from the background noise, often defined as a signal-to-noise ratio of 3:1. sepscience.com
The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. The LOQ is commonly established as the concentration that yields a signal-to-noise ratio of 10:1. sepscience.com
These limits can be determined experimentally by analyzing samples with known low concentrations of the analyte or statistically from the standard deviation of the response and the slope of the calibration curve. core.ac.uk For the related compound ethyl 2-chloroacetate, a GC-based method reported an LOD of 0.38 ppm and an LOQ of 1.1 ppm. rasayanjournal.co.in Another method for analyzing 2-chloroethanol (B45725), a related substance, established an LOQ of ≤ 0.01 mg/kg. fssai.gov.in
Toxicological and Ecotoxicological Assessment of 2 Ethoxyethyl 2 Chloroacetate
In Vitro Toxicological Investigations
In vitro studies on compounds structurally related to 2-ethoxyethyl 2-chloroacetate, such as various chloroacetates and glycol ethers, provide foundational knowledge for assessing its potential cellular toxicity.
Direct in vitro testing of this compound is not widely available in public literature. However, the toxicological profile can be inferred from studies on its hydrolysis products, chloroacetic acid and 2-ethoxyethanol (B86334), and other related haloacetic acids (HAAs).
Studies on HAAs, a major class of water disinfection by-products, show a clear structure-activity relationship for both cytotoxicity and genotoxicity. In Chinese hamster ovary (CHO) cells, the general trend for toxicity is iodinated HAAs > brominated HAAs > chlorinated HAAs. nih.gov Monochloroacetic acid (CAA), one of the predicted hydrolysis products, is generally less cytotoxic and genotoxic than its bromo- and iodo- counterparts. nih.gov For instance, the rank order of genotoxicity for several HAAs was determined as iodoacetic acid (IAA) > bromoacetic acid (BAA) > chloroacetic acid (CAA). nih.gov
Monochloroacetic acid has been shown to be DNA damaging in vitro, but typically at concentrations that also cause cytotoxicity. publisso.de In some test systems, such as the Ames bacterial reverse mutation assay and a micronucleus test in mice, sodium chloroacetate (B1199739) yielded negative results for genotoxicity. tera.org Other studies have reported that while chloroacetic acid can induce sister chromatid exchange in CHO cells, it is not broadly considered a genotoxic agent. publisso.de
The other hydrolysis product, 2-ethoxyethanol, and its metabolite chloroacetaldehyde (B151913) (CAA), have also been investigated. Recent studies indicate that 2-chloroethanol (B45725) itself is not genotoxic in an in vitro micronucleus assay in HepaRG cells. researchgate.net However, its metabolite, chloroacetaldehyde, has been found to induce chromosomal aberrations in Chinese hamster ovary cells, suggesting a potential genotoxic role for this metabolic intermediate. researchgate.net
Table 1: Comparative Cytotoxicity and Genotoxicity of Selected Haloacetic Acids in CHO Cells
| Compound | Cytotoxicity Rank | Genotoxicity Rank | Genotoxic? |
|---|---|---|---|
| Iodoacetic acid (IAA) | 1 | 1 | Yes |
| Bromoacetic acid (BAA) | 2 | 2 | Yes |
| Chloroacetic acid (CAA) | 9 | 3 | Yes |
| Dichloroacetic acid (DCAA) | 12 | - | No |
Source: Adapted from Plewa et al., 2010. nih.gov
The cellular and molecular mechanisms of toxicity for the components of this compound have been explored. Chloroacetic acid is understood to act as an alkylating agent. Its systemic toxicity is believed to stem from the inhibition of key enzymes in cellular metabolism. publisso.de
One of the primary targets is the enzyme glyceraldehyde-3-phosphate dehydrogenase, a critical component of both glycolysis and gluconeogenesis. Inhibition of this enzyme disrupts cellular energy production, leading to a deficit in adenosine (B11128) triphosphate (ATP) and an accumulation of pyruvate. publisso.detera.org This metabolic disruption can trigger oxidative stress, endoplasmic reticulum (ER) stress, and ultimately apoptosis (programmed cell death). publisso.demerckmillipore.com Studies in neuronal cells have demonstrated that chloroacetic acid can trigger apoptosis through a pathway involving reactive oxygen species (ROS) and subsequent ER stress. merckmillipore.com Furthermore, chloroacetic acid can lead to the depletion of glutathione, a crucial intracellular antioxidant, further exacerbating cellular damage. publisso.de
The 2-ethoxyethanol component's toxicity is mediated by its metabolite, 2-ethoxyacetic acid. europa.eu This metabolite is implicated in the reproductive and developmental effects observed in in vivo studies.
In Vivo Toxicological Studies (Ethical Considerations and Alternative Approaches)
In vivo studies are critical for understanding the systemic effects of a chemical. Due to ethical considerations regarding animal testing, there is a growing emphasis on alternative approaches, including in vitro methods and computational modeling. The data presented here are from studies on analogous compounds.
Upon absorption into the body, this compound is expected to be rapidly hydrolyzed by esterase enzymes in the blood and tissues into 2-ethoxyethanol and chloroacetic acid. ecetoc.orgwikipedia.org This rapid hydrolysis means that the systemic toxicity profile of the parent ester is largely determined by these two metabolites. europa.euecetoc.org
The 2-ethoxyethanol molecule undergoes further metabolism. It is first oxidized by alcohol dehydrogenase to 2-ethoxyacetaldehyde. This intermediate is then quickly converted by aldehyde dehydrogenase to the final, primary toxic metabolite, 2-ethoxyacetic acid (2-EAA). europa.euwikipedia.org This bioactivation step is crucial, as 2-EAA is responsible for the characteristic reproductive and developmental toxicity associated with 2-ethoxyethanol and its acetate (B1210297) ester. europa.eunih.gov A minor metabolic pathway may involve O-deethylation by cytochrome P450 enzymes. wikipedia.org
The chloroacetic acid component is metabolized to products such as thiodiacetic acid and glycolic acid and tends to accumulate in the liver and kidneys. tera.org
Based on studies of its metabolic products, this compound is predicted to have multiple target organs.
The metabolite 2-ethoxyacetic acid is a well-established reproductive and developmental toxicant. europa.eu Animal studies on 2-ethoxyethanol have identified the primary target organs as the hematopoietic (blood-forming) and lymphatic systems, the kidneys, the liver, and particularly the male reproductive system. europa.eu Specific effects on the testes include reduced weight, degeneration of the seminiferous tubules, and a decrease in spermatocyte counts. europa.eu Studies focusing specifically on 2-ethoxyacetic acid confirmed its adverse effects on male reproductive organs, including the testis, epididymis, and seminal vesicles, leading to an increase in abnormal sperm. nih.gov Effects in females include a lengthened estrous cycle and reduced fertility. nih.gov
The chloroacetic acid moiety targets different organs. Subchronic oral studies in rats with monochloroacetic acid identified the liver and kidneys as the primary sites of systemic toxicity. tera.org Chloroacetaldehyde, a metabolite of 2-chloroethanol, has been noted for its cardiotoxicity in isolated rabbit heart models. pharmgkb.org
Table 2: Summary of Target Organ Toxicity for Metabolites of this compound
| Metabolite | Target Organs/Systems | Observed Effects |
|---|---|---|
| 2-Ethoxyacetic Acid (from 2-ethoxyethanol) | Reproductive system (male and female), Hematopoietic system, Lymphatic system, Kidneys, Liver | Testicular atrophy, reduced sperm count, increased abnormal sperm, altered estrous cycle, reduced fertility. europa.eunih.gov |
| Chloroacetic Acid | Liver, Kidneys | Organ toxicity observed in subchronic studies. tera.org |
| Chloroacetaldehyde (from analogous 2-chloroethanol) | Heart | Cardiotoxic effects in ex vivo models. pharmgkb.org |
Ecotoxicological Profiling in Aquatic and Terrestrial Ecosystems
The potential environmental impact of this compound can be estimated by examining data on related glycol ether acetates and chloroacetic acid esters.
Glycol ether acetates are generally found to be more ecotoxic than their parent glycol ethers. tandfonline.comnih.gov For example, while ethylene (B1197577) glycol monomethyl ether (EGME) shows low ecotoxicity, its acetate (EGMEA) is acutely toxic to fish at approximately 50 mg/L, and it affects the reproduction of the water flea Ceriodaphnia dubia at concentrations as low as 0.06 mg/L. tandfonline.comnih.gov Similarly, ethylene glycol monobutyl ether acetate (EGBEA) is slightly more toxic to aquatic species than EGBE. nih.gov An acute toxicity study on 2-butoxyethyl acetate reported a 96-hour LC50 of 22 mg/L in the fathead minnow (Pimephales promelas). 208.112.58
The chloroacetate portion also contributes significantly to ecotoxicity. Chloroacetic acid ethyl ester is classified as very toxic to aquatic life, with a 48-hour EC50 of 1.6 mg/L for aquatic invertebrates. carlroth.com Monochloroacetic acid is a known phytotoxic aquatic contaminant, capable of affecting aquatic plants. nih.gov
Given these findings, this compound is expected to be harmful to aquatic organisms. Its hydrolysis in the environment would release chloroacetic acid and 2-ethoxyethanol, both of which present risks to aquatic ecosystems.
Table 3: Ecotoxicity Data for Structurally Related Compounds
| Compound | Test Species | Endpoint | Value (mg/L) |
|---|---|---|---|
| Ethylene Glycol Monomethyl Ether Acetate (EGMEA) | Fish | Acute toxicity | ~50 |
| Ethylene Glycol Monomethyl Ether Acetate (EGMEA) | Ceriodaphnia dubia | Reproduction | 0.06 |
| 2-Butoxyethyl Acetate | Pimephales promelas (fathead minnow) | 96-h LC50 | 22 |
| Chloroacetic acid ethyl ester | Aquatic invertebrates | 48-h EC50 | 1.6 |
Sources: tandfonline.comnih.gov208.112.58carlroth.com
Table 4: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| 2-Butoxyethyl acetate |
| 2-chloroethanol |
| 2-ethoxyacetaldehyde |
| 2-ethoxyacetic acid |
| 2-ethoxyethanol |
| This compound |
| Acetic acid |
| Adenosine triphosphate |
| Bromoacetic acid |
| Chloroacetaldehyde |
| Chloroacetic acid |
| Chloroacetic acid ethyl ester |
| Cytochrome P450 |
| Dichloroacetic acid |
| Ethylene glycol monobutyl ether (EGBE) |
| Ethylene glycol monobutyl ether acetate (EGBEA) |
| Ethylene glycol monomethyl ether (EGME) |
| Ethylene glycol monomethyl ether acetate (EGMEA) |
| Glutathione |
| Glycolic acid |
| Iodoacetic acid |
| Pyruvate |
| Reactive oxygen species (ROS) |
| Sodium chloroacetate |
| Thiodiacetic acid |
Acute and Chronic Ecotoxicity to Aquatic Organisms
Specific ecotoxicity data for this compound is limited in publicly available literature. Therefore, assessments often rely on data from analogous compounds and predictive models. For instance, information based on similar glycol ethers, such as 2-ethoxyethyl acetate, suggests a slight acute (short-term) and chronic (long-term) toxicity to aquatic life dcceew.gov.au.
Aquatic toxicity is typically evaluated across different trophic levels, including fish, invertebrates (like daphnids), and algae, to understand the potential impact on the ecosystem nih.gov. Standardized tests, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), are used to determine endpoints like the EC50 (the concentration causing an effect in 50% of the test population) d-nb.info. For a compound like this compound, which may be unstable or poorly soluble in water, these tests can present challenges d-nb.infoecetoc.org.
Table 1: Representative Aquatic Ecotoxicity Test Organisms and Endpoints
| Trophic Level | Test Organism | Typical Endpoint | Test Guideline Example |
|---|---|---|---|
| Fish | Rainbow Trout (Oncorhynchus mykiss) | LC50 (Lethal Concentration, 50%) | OECD 203 |
| Invertebrate | Water Flea (Daphnia magna) | EC50 (Immobilisation) | OECD 202 |
| Algae | Green Algae (Desmodesmus subspicatus) | EC50 (Growth Inhibition) | OECD 201 |
| Aquatic Plant | Duckweed (Lemna minor) | EC50 (Growth Inhibition) | OECD 221 |
This table illustrates common organisms and endpoints used in aquatic ecotoxicity testing. Specific data for this compound is not available.
Given the data gaps, any environmental risk assessment would necessitate either new testing or significant reliance on read-across from structurally similar chemicals.
Terrestrial Ecotoxicity Assessments (e.g., effects on soil microorganisms, plant growth)
The impact of chemical substances on the terrestrial environment is crucial for maintaining soil health and ecosystem stability frontiersin.orgencyclopedia.pub. Terrestrial ecotoxicity studies evaluate effects on a range of organisms and processes. For this compound, specific data is not readily found, a common issue for many industrial chemicals dcceew.gov.au.
Assessments typically include:
Soil Microorganisms: These organisms are vital for nutrient cycling. Tests, such as OECD 216 (Nitrogen Transformation) and OECD 217 (Carbon Transformation), assess the functional integrity of microbial communities after chemical exposure landcareresearch.co.nznoack-lab.com.
Soil Macroorganisms: Earthworms are common indicator species. Acute toxicity (OECD 207) and reproduction tests (OECD 222) measure survival and reproductive success noack-lab.com. Other organisms like collembolans (springtails) are also used noack-lab.com.
Plant Growth: The effect on higher plants is evaluated through seedling emergence and growth tests (OECD 208). These studies measure germination rates and biomass changes in various plant species after exposure to contaminated soil landcareresearch.co.nz.
Without specific experimental results for this compound, its terrestrial risk profile remains undetermined. Assessment would require applying the methodologies described above or using predictive models and read-across approaches.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Modeling for Hazard Prediction
For chemicals with limited empirical toxicity data, such as this compound, computational methods like Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) modeling are invaluable tools nih.gov. These in silico techniques predict the toxicological and ecotoxicological properties of a chemical based on its molecular structure researchgate.net.
QSAR models are mathematical equations that correlate the structural or physicochemical properties of a group of chemicals with their biological activity nih.gov. SAR provides qualitative relationships and is often based on identifying structural alerts—specific molecular substructures known to be associated with a particular type of toxicity researchgate.net.
Predictive Models for Toxicological Endpoints
Table 2: Examples of Toxicological Endpoints Predicted by QSAR Models
| Endpoint Category | Specific Endpoint | Common QSAR Software/Models |
|---|---|---|
| Environmental Toxicity | Acute Fish Toxicity | EPI Suite, VEGA, TOPKAT |
| Acute Daphnia Toxicity | VEGA, Toxtree | |
| Algae Growth Inhibition | TEST, OCHEM | |
| Ready Biodegradability | EPI Suite, VEGA | |
| Human Health Toxicity | Genotoxicity/Mutagenicity | Toxtree, Derek Nexus |
| Carcinogenicity | TOPKAT, CASE Ultra |
This table provides examples of endpoints and the types of software used for prediction. eaht.org
For this compound, the presence of the chloroacetate group would be a key structural feature for these models. This group is a known structural alert for reactivity and potential toxicity, which would likely lead QSAR models to predict a certain level of hazard for various endpoints researchgate.net.
Read-Across Approaches from Analogous Chloroacetate Compounds for Risk Assessment
Read-across is a fundamental data-gap filling technique in chemical risk assessment europa.eu. It involves using experimental data from one or more structurally similar source substances (analogues) to predict the properties of a target substance that has not been tested canada.canih.gov. The underlying principle is that structurally similar chemicals are likely to have similar physicochemical, toxicokinetic, and toxicodynamic properties canada.canih.gov.
The process involves:
Identifying the Target: In this case, this compound.
Searching for Analogues: Identifying chemicals with similar core structures. For the target compound, logical analogues would include other chloroacetate esters and ethoxyethyl esters.
Justifying the Analogy: The selection of an analogue must be scientifically justified. This involves comparing structures, physicochemical properties, and known metabolic pathways. For example, 2-ethoxyethyl acetate is a relevant analogue due to the shared ethoxyethyl ester structure cdc.gov. It is known to be hydrolyzed in the body to 2-ethoxyethanol and acetate, a pathway that could be hypothesized for the target compound as well cdc.gov.
Data Gap Filling: Using the data from the analogue(s) to make a qualitative or quantitative prediction for the target chemical.
This approach is accepted by regulatory bodies like ECHA and the FDA as a valid alternative to animal testing, provided the justification is robust toxminds.com. For this compound, a read-across approach using data from compounds like methyl chloroacetate or ethyl chloroacetate could be employed to estimate its potential toxicity.
Environmental Fate and Transport of 2 Ethoxyethyl 2 Chloroacetate
Distribution and Partitioning in Environmental Compartments
The distribution of 2-ethoxyethyl 2-chloroacetate in the environment is influenced by its tendency to move between air, water, soil, and sediment.
Volatilization from Water and Soil Surfaces
Volatilization is the process by which a substance transitions from a liquid or solid state to a gaseous state. For chemicals, this is largely governed by their vapor pressure and Henry's Law Constant. Glycol ethers, the chemical class to which this compound belongs, generally exhibit low to moderate volatilization potential. regulations.gov The rate of volatilization is expected to decrease as the molecular weight and chain length of the glycol ether increase. regulations.gov
Given the estimated boiling point of 215.6 °C, it can be inferred that this compound has a relatively low vapor pressure, which would limit its volatilization from moist soil and water surfaces.
Sorption Behavior to Soil and Sediment Organic Matter
Sorption, the process by which a chemical binds to soil and sediment particles, is a critical factor in determining its mobility and bioavailability. This behavior is often quantified by the soil organic carbon-water partitioning coefficient (Koc). For neutral organic compounds, Koc is strongly correlated with the octanol-water partition coefficient (Kow).
For the related compound ethyl chloroacetate (B1199739), an estimated Koc value of 12 suggests very high mobility in soil. nih.gov Given the structural similarities, it is probable that this compound also exhibits high mobility in soil, meaning it has a low tendency to adsorb to soil and sediment organic matter. Chemicals with low Koc values are less likely to be retained in the topsoil and have a greater potential to move through the soil profile.
Leaching Potential to Groundwater Systems
The potential for a chemical to leach into groundwater is a function of its mobility in soil and its persistence in the environment. As this compound is expected to have high mobility in soil (low Koc), its leaching potential will be significantly influenced by its degradation rate. If the compound is persistent and does not degrade quickly, its high mobility would present a risk of groundwater contamination.
Degradation Kinetics and Pathways in Environmental Media
The persistence of this compound in the environment is determined by the rate at which it is broken down by various degradation processes.
Abiotic Degradation Processes
Abiotic degradation involves the breakdown of a chemical through non-biological processes, with hydrolysis being a primary pathway for esters in aqueous environments.
Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. For an ester like this compound, hydrolysis would cleave the ester bond, yielding 2-ethoxyethanol (B86334) and chloroacetic acid.
CH₃CH₂OCH₂CH₂OC(O)CH₂Cl + H₂O → CH₃CH₂OCH₂CH₂OH + ClCH₂COOH
The rate of this reaction is highly dependent on the pH of the water, with hydrolysis being significantly faster under alkaline conditions. Studies on the hydrolysis of sodium chloroacetate have shown that the reaction follows a bimolecular equation and that the rate constant increases with the normality of the hydroxide (B78521). researchgate.net The hydrolysis of chloroacetic acid under strong alkaline conditions has been demonstrated to be a second-order reaction. asianpubs.orgresearchgate.net
While specific rate constants for this compound are not available, data for the structurally similar ethyl chloroacetate indicate that it is subject to hydrolysis. sigmaaldrich.com The hydrolysis of chloroacetamide, another related compound, has also been studied, providing insights into the breakdown of the chloroacetyl group. ias.ac.in The ultimate degradation products in aqueous systems are expected to be 2-ethoxyethanol and chloroacetic acid, with the latter potentially further degrading. nih.gov
The following table provides a summary of the expected environmental behavior of this compound based on estimations and data from analogous compounds.
| Environmental Compartment | Dominant Process | Expected Behavior |
| Air | Photochemical degradation | Expected to be the primary removal process. |
| Water | Hydrolysis | Degradation rate is pH-dependent, faster in alkaline conditions. |
| Soil | Leaching and degradation | High mobility, potential for leaching if degradation is slow. |
| Sediment | Low sorption | Unlikely to accumulate significantly in sediment. |
This table is interactive. Users can sort and filter the data.
Photodegradation under Natural Light Conditions
Limited direct scientific literature is available regarding the photodegradation of this compound under natural light conditions. However, studies on structurally similar compounds and potential precursor molecules provide some insight.
Research on the degradation of the sunscreen agent 2-ethylhexyl-4-methoxycinnamate (EHMC) in the presence of sodium hypochlorite (B82951) (a common disinfectant) and UV radiation has been conducted. One study noted that when EHMC reacts with hypochlorous acid under UV irradiation, fewer breakdown products are formed compared to the reaction in the absence of UV light. One of the identified degradation products in the non-UV process is 2-ethylhexyl chloroacetate, a compound structurally similar to this compound. This suggests that the formation of such chloroacetate esters from precursor compounds is possible during disinfection processes, and that subsequent photodegradation might be a relevant, albeit complex, transformation pathway.
Further research is required to specifically determine the photodegradation rate and byproducts of this compound under environmentally relevant natural light conditions.
Table 1: Photodegradation Data for this compound
| Parameter | Value | Conditions |
|---|---|---|
| Half-life under natural sunlight | Data not available | Aqueous solution |
| Primary degradation products | Data not available |
Biotic Degradation Processes
The transformation of this compound by microorganisms is a key factor in its environmental persistence. This includes both aerobic processes, which occur in the presence of oxygen, and anaerobic processes, which occur in its absence.
Aerobic Biodegradation in Soil and Water-Sediment Systems
General knowledge of ester compounds suggests that a potential primary biodegradation step would be the hydrolysis of the ester bond, yielding 2-ethoxyethanol and chloroacetic acid. Both of these breakdown products are known to be biodegradable to varying extents by a range of microorganisms.
Table 2: Aerobic Biodegradation Data for this compound
| Test System | Endpoint | Result | Reference |
|---|---|---|---|
| Soil | Half-life (DT50) | Data not available | |
| Water-Sediment (OECD 308) | Mineralization (%) | Data not available | |
| Water-Sediment (OECD 308) | Half-life (DT50) in water phase | Data not available | |
| Water-Sediment (OECD 308) | Half-life (DT50) in sediment phase | Data not available |
Anaerobic Transformation Pathways
There is a lack of specific information on the anaerobic transformation pathways of this compound. In general, under anaerobic conditions, chlorinated organic compounds can undergo reductive dechlorination, where a chlorine atom is removed and replaced by a hydrogen atom. It is plausible that this compound could be transformed via a similar mechanism, potentially leading to the formation of 2-ethoxyethyl acetate (B1210297).
Another potential anaerobic pathway is the hydrolysis of the ester linkage, as mentioned in the aerobic section, which would also be a primary degradation step under anaerobic conditions. The resulting chloroacetic acid could then be further transformed through anaerobic processes.
Table 3: Anaerobic Transformation Data for this compound
| Condition | Transformation Pathway | Key Metabolites |
|---|---|---|
| Reductive | Data not available | Data not available |
Environmental Monitoring and Occurrence Studies
The detection of this compound in various environmental compartments provides direct evidence of its presence and potential for exposure. Monitoring efforts often focus on water resources, as they are sinks for many chemical contaminants.
Detection in Wastewater and Drinking Water Treatment Processes
There are no readily available monitoring studies that report the detection of this compound in wastewater or drinking water. The analysis of such a compound would require specific and sensitive analytical methods, and it may not be included in routine environmental monitoring programs.
Presence as a By-product of Disinfection Processes (e.g., from sunscreen degradation)
While direct detection of this compound as a disinfection byproduct is not documented in the available literature, there is evidence to suggest its potential formation from certain precursors. Disinfection byproducts are formed when disinfectants like chlorine react with organic matter present in the water.
One potential precursor is the sunscreen agent cinoxate, with the chemical name 2-ethoxyethyl p-methoxycinnamate. Although its use has declined, its presence in swimming pools or wastewater could lead to the formation of this compound during chlorination. The reaction of chlorine with the double bond in the cinnamate structure could lead to cleavage of the molecule and subsequent formation of the chloroacetate ester.
Studies on the degradation of another sunscreen agent, 2-ethylhexyl-4-methoxycinnamate (EHMC), have shown the formation of 2-ethylhexyl chloroacetate as a cleavage product during reactions with hypochlorous acid. This lends support to the hypothesis that other alkoxyethyl methoxycinnamates, like cinoxate, could form their corresponding chloroacetate esters under similar conditions.
Table 4: Potential Formation of this compound as a Disinfection Byproduct
| Precursor Compound | Disinfection Process | Potential Byproduct |
|---|---|---|
| Cinoxate (2-Ethoxyethyl p-methoxycinnamate) | Chlorination | This compound |
Table 5: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-Ethylhexyl-4-methoxycinnamate (EHMC) |
| 2-Ethylhexyl chloroacetate |
| 2-Ethoxyethanol |
| Chloroacetic acid |
| 2-Ethoxyethyl acetate |
Environmental Risk Assessment Methodologies and Modeling
Environmental Risk Assessment (ERA) for chemical substances provides a framework for evaluating the likelihood of environmental harm. Methodologies for ERA can range from qualitative screening-level assessments to complex quantitative modeling. A central component of ERA is the characterization of risk, which is often expressed as a risk quotient (RQ). The RQ is a ratio comparing the Predicted Environmental Concentration (PEC), which is the estimated exposure level in the environment, to the Predicted No-Effect Concentration (PNEC), the concentration below which harmful effects are unlikely to occur cabidigitallibrary.orgmdpi.com.
The process is integral for regulatory frameworks such as REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) in Europe, which requires a Chemical Safety Assessment (CSA) for substances manufactured or imported in significant quantities umweltbundesamt.deeuropa.eu. For many industrial chemicals, risk assessment relies on mathematical models that predict the environmental distribution and fate based on the substance's intrinsic properties and its use patterns nepc.gov.aumdpi.com. These models, such as the European Union System for the Evaluation of Substances (EUSES), are essential tools when measured environmental data is scarce chemsafetypro.comwikipedia.org.
Persistence, Bioaccumulation, and Toxicity (PBT) Assessment Considerations
A critical component of environmental risk assessment is determining if a substance has Persistent, Bioaccumulative, and Toxic (PBT) properties, or is very Persistent and very Bioaccumulative (vPvB). chemsafetypro.com Substances that meet these criteria are of high concern because they can remain in the environment for long periods, accumulate in organisms, and cause harm, even at low concentrations. The assessment of PBT properties is a stepwise process that begins with screening and may proceed to higher-tier, definitive testing if initial concerns are raised umweltbundesamt.derivm.nl.
The evaluation for this compound would begin with an analysis of available information, which, in the absence of experimental data, would primarily involve predictive methods based on its chemical structure.
Persistence (P) Considerations: The persistence of a substance is its ability to resist degradation in the environment. For this compound, assessment would focus on its susceptibility to both abiotic (e.g., hydrolysis) and biotic (biodegradation) degradation pathways. As an ester, it may be susceptible to hydrolysis, breaking down into 2-ethoxyethanol and 2-chloroacetic acid. The rate of this process would be a key consideration. Biodegradation potential is often initially assessed using screening tests (e.g., OECD 301 series). chemsafetypro.com If a substance is not readily biodegradable in these screening tests, more complex simulation studies that determine degradation half-lives in relevant media (water, soil, sediment) are required to compare against the specific P or vP criteria defined in regulations like REACH chemsafetypro.com.
Bioaccumulation (B) Considerations: Bioaccumulation refers to the accumulation of a substance in an organism from all sources of exposure (water, food, etc.). The primary screening tool for bioaccumulation potential is the octanol-water partition coefficient (Log K_ow). chemsafetypro.com A Log K_ow value can be estimated using Quantitative Structure-Activity Relationship (QSAR) models. While a Log K_ow below a certain threshold (e.g., < 4.5) may suggest a low potential for bioaccumulation, values exceeding this can trigger the need for experimental bioconcentration factor (BCF) studies in aquatic species, which provide a definitive measure of bioaccumulation potential umweltbundesamt.dechemsafetypro.com.
Toxicity (T) Considerations: The toxicity assessment evaluates the potential for a substance to cause harm to environmental organisms. This involves examining data from acute and chronic ecotoxicity studies on organisms from different trophic levels, such as algae, invertebrates (e.g., Daphnia), and fish. chemsafetypro.com If a substance meets the P and B criteria, a thorough evaluation of its long-term toxic effects at low concentrations is critical. The T criterion is met if the long-term No-Observed-Effect Concentration (NOEC) or EC10 (the concentration causing a 10% effect) for marine or freshwater organisms falls below a specified threshold (e.g., 0.01 mg/L) chemsafetypro.com.
The table below outlines the criteria for PBT and vPvB assessment under the REACH regulation and the types of data required.
| Property | Screening Information | Definitive Assessment Data | PBT Criteria (REACH Annex XIII) | vPvB Criteria (REACH Annex XIII) |
|---|---|---|---|---|
| Persistence (P) | Ready/Inherent Biodegradability Tests (e.g., OECD 301, 302), QSAR estimations | Degradation Simulation Tests (e.g., OECD 307, 308, 309) to determine half-life | Half-life > 40d (freshwater) OR > 60d (marine water) OR > 120d (freshwater sediment) OR > 180d (marine sediment/soil) | Half-life > 60d (freshwater/marine water) OR > 180d (freshwater/marine sediment/soil) |
| Bioaccumulation (B) | Log K_ow (estimated or measured) | Bioconcentration Factor (BCF) study in aquatic species (e.g., OECD 305) | BCF > 2000 L/kg | BCF > 5000 L/kg |
| Toxicity (T) | Acute aquatic toxicity (LC50/EC50) | Chronic aquatic toxicity (NOEC or EC10) | Chronic NOEC or EC10 < 0.01 mg/L OR evidence of chronic toxicity in mammals | (Not applicable) |
Exposure Modeling and Predicted Environmental Concentrations (PECs) in Various Media
Exposure modeling is a fundamental tool for estimating the concentration of a chemical in the environment resulting from its manufacture, processing, and use. The output of these models is the Predicted Environmental Concentration (PEC), which can be calculated for various environmental compartments such as water, air, soil, and sediment. chemsafetypro.comwikipedia.org
The calculation of PECs is a tiered process. Tier 1 assessments use conservative, default assumptions to provide a worst-case estimate. If this initial assessment indicates a potential risk (i.e., PEC/PNEC ratio ≥ 1), a more refined assessment can be conducted using more specific data on the substance's properties and release scenarios. chemsafetypro.com
Models like EUSES integrate information on a substance's physicochemical properties, degradation rates, and release characteristics to predict its environmental distribution. chemsafetypro.com Key inputs for these models include:
Substance Properties: Molecular weight, water solubility, vapor pressure, and the octanol-water partition coefficient (Log K_ow).
Tonnage and Use Patterns: The volume of the chemical produced or imported and how it is used (e.g., as an intermediate, in formulation, in consumer products). This information helps define the appropriate Environmental Release Categories (ERCs).
Release Fractions: The proportion of the chemical estimated to be released to air, wastewater, and soil during its lifecycle. Default release factors are often used in the absence of specific data. chemsafetypro.com
Degradation Data: Half-lives in various environmental compartments (water, soil, sediment) are used to model the removal of the substance over time.
The model calculates both local concentrations (PEC_local), which relate to releases from a specific point source, and regional concentrations (PEC_regional), which represent the background concentration in a wider area. The final PEC is the sum of these two values. chemsafetypro.com
The following table illustrates the conceptual inputs and outputs of an exposure model like EUSES for estimating PECs.
| Model Input Category | Specific Parameters | Relevance for PEC Calculation |
|---|---|---|
| Substance Identity & Properties | Molecular Weight, Water Solubility, Vapour Pressure, Log K_ow, Henry's Law Constant | Determines the chemical's partitioning behavior between air, water, soil, and sediment. |
| Production & Use | Annual Tonnage, Use Description (e.g., industrial solvent), Environmental Release Category (ERC) | Defines the total amount of substance entering the environment and the initial receiving compartments. |
| Release Characteristics | Release Fractions to Air/Water/Soil, Emission Days per Year, Wastewater Treatment Plant (WWTP) configuration | Quantifies the emissions from specific sources and accounts for removal during wastewater treatment. |
| Degradation Rates | Half-life in Air, Water, Soil, Sediment | Models the persistence of the substance in each environmental compartment, affecting its steady-state concentration. |
| Model Outputs | PEC_air | Predicted concentration in the atmospheric compartment. |
| PEC_water | Predicted concentration in surface water (freshwater and marine). | |
| PEC_sediment | Predicted concentration in the sediment of aquatic systems. | |
| PEC_soil | Predicted concentration in the terrestrial environment. | |
| Risk Quotients (PEC/PNEC) | Indicates the level of risk for each environmental compartment. |
Role and Applications of 2 Ethoxyethyl 2 Chloroacetate in Academic Research
Utility as a Synthetic Intermediate in Organic Synthesis
Precursor for Advanced Organic Molecules and Fine Chemicals
There is a lack of specific, publicly accessible research detailing the use of 2-ethoxyethyl 2-chloroacetate as a direct precursor for the synthesis of advanced organic molecules and fine chemicals. While its structure contains reactive sites amenable to nucleophilic substitution and other transformations, documented examples of its successful application in multi-step syntheses are not found in the reviewed literature.
Building Block in Pharmaceutical and Agrochemical Synthesis
Similarly, the role of this compound as a building block in the synthesis of pharmaceuticals and agrochemicals is not well-documented in academic or patent literature. The absence of this compound in synthetic pathways leading to known active ingredients suggests it is not a commonly employed intermediate in these fields.
Contributions to Methodological Development in Analytical Chemistry
Information regarding the contributions of this compound to the development of analytical methodologies is sparse. Its potential use as a reference or calibration standard is inferred from its commercial availability, but specific applications in validated analytical methods are not described in the available literature.
Reference Standard in Quality Control and Analytical Method Validation
No specific instances of this compound being used as a reference standard for quality control or in the validation of analytical methods have been identified in the reviewed scientific literature.
Calibration Standard for Trace Analysis of Related Compounds
There is no available data to suggest that this compound is utilized as a calibration standard for the trace analysis of related compounds.
Significance in Environmental Chemistry and Toxicology Studies
The environmental fate and toxicological profile of this compound remain largely uninvestigated. Safety Data Sheets (SDS) for the compound consistently report "no data available" for toxicological properties such as acute toxicity, carcinogenicity, and ecotoxicity cato-chem.com. This lack of information indicates that comprehensive environmental and toxicological studies have not been conducted or, if they have, the results are not publicly accessible. The SDS does note that the substance should not be allowed to enter drains and that discharge into the environment must be avoided, which are standard precautions for chemical compounds with unknown environmental impacts cato-chem.com.
Model Compound for Degradation Product Formation Studies
In environmental and chemical research, this compound is an exemplary model compound for investigating the degradation pathways of chloroacetate (B1199739) esters. The primary degradation mechanism for such esters in aqueous environments is hydrolysis. This process can be catalyzed by either acids or bases, or it can occur neutrally, albeit at a slower rate.
Under acidic conditions, the hydrolysis of this compound is expected to yield 2-ethoxyethanol (B86334) and chloroacetic acid. In an alkaline environment, the reaction produces 2-ethoxyethanol and a salt of chloroacetic acid. For instance, the hydrolysis of a similar compound, ethyl chloroacetate, has a reported half-life of 74 days in water at pH 7 and 25°C. nih.gov The degradation does not stop at the initial hydrolysis products. Chloroacetic acid itself is subject to further degradation through various abiotic and biotic processes.
Studies on the degradation of monochloroacetic acid (MCAA) have identified several subsequent breakdown products. For example, hydrothermal reactions of MCAA can convert it into biodegradable organic acids such as glycolic acid, citric acid, and formic acid. nih.gov Advanced oxidation processes, like those involving hydroxyl radicals, can also degrade MCAA, with formate identified as a by-product. researchgate.net The biodegradation of monochloroacetate under aerobic conditions is initiated by the enzymatic cleavage of the carbon-halogen bond, leading to the formation of glycolic acid and hydrochloric acid. The glycolic acid is then further metabolized by bacteria. ecetoc.org
The study of this compound allows researchers to model and understand the environmental fate of this class of compounds, predicting the formation of initial hydrolysis products and their subsequent transformation into simpler, often biodegradable, substances.
| Degradation Process | Reactant | Key Products | Reference |
| Hydrolysis | Ethyl Chloroacetate | Chloroacetic acid, Ethanol | nih.gov |
| Hydrothermal Reaction | Monochloroacetic Acid | Glycolic acid, Citric acid, Formic acid | nih.gov |
| Advanced Oxidation | Monochloroacetic Acid | Formate | researchgate.net |
| Aerobic Biodegradation | Monochloroacetate | Glycolic acid, Hydrochloric acid | ecetoc.org |
Subject of Research in Structure-Toxicity Relationships
The toxicity of halogenated aliphatic esters, including this compound, is a significant area of research in toxicology and environmental science. The presence of the chlorine atom on the acetyl group is a key determinant of its toxicological profile.
Quantitative structure-activity relationship (QSAR) studies on halogen-substituted aliphatic esters have provided insights into their mechanisms of toxicity. For monohalogen-substituted derivatives, toxicity is often attributed to a soft electrophilic mode of action. qsardb.org The chlorine atom, being an electron-withdrawing group, enhances the electrophilicity of the carbonyl carbon and also acts as a leaving group. This facilitates reactions with biological nucleophiles, such as amino and sulfhydryl groups in proteins and enzymes, leading to cellular damage.
The toxicity of these compounds is influenced by factors such as hydrophobicity (logKow) and the energy of the lowest unoccupied molecular orbital (ELUMO), which is an indicator of electrophilicity. A general trend observed is that the toxicity of haloesters is greater than what would be predicted by baseline narcosis, indicating a more specific, reactive mode of toxicity. nih.gov The position of the halogen relative to the carbonyl group is also crucial; α-haloesters are generally more reactive and toxic due to the electronic influence of the adjacent carbonyl group. qsardb.org
By studying compounds like this compound, researchers can refine QSAR models to better predict the toxicity of other halogenated environmental contaminants.
| Compound Class | Toxic Action Mechanism | Key Descriptors in QSAR | Reference |
| Monohalogen-substituted esters | Soft electrophilicity, SN2 reactions with nucleophiles | logKow, ELUMO | qsardb.org |
| Halogenated alkanes, alkanols, alkanitriles | Multiple/mixed mechanisms, electro(nucleo)philic character | logKow, ELUMO | nih.gov |
Potential Applications in Materials Science Research (e.g., as a monomer or additive precursor for polymers, drawing from related compounds)
While specific research on the use of this compound as a monomer is not widely documented, its structural features suggest potential applications in materials science, particularly in the synthesis of functional polymers. This potential can be inferred from studies on related compounds.
The chloroacetate group is a versatile functional handle for post-polymerization modification. Polymers containing chloroacetate side groups can be synthesized and subsequently reacted with various nucleophiles to introduce a wide range of functionalities. For instance, chloroacetylated poly(vinyl alcohol) has been modified with ammonium and phosphonium salts to impart antimicrobial properties. researchgate.net This suggests that a polymer derived from a monomer like "2-ethoxyethyl 2-chloroacrylate" (a hypothetical related monomer) could be similarly functionalized.
Furthermore, vinyl chloroacetate has been used in radical (co)polymerization. acs.orgacs.orgmdpi.com The presence of the chlorine atom allows for subsequent chemical transformations. For example, block copolymers of vinyl chloroacetate and vinyl acetate (B1210297) can be selectively hydrolyzed to create novel block copolymers. mdpi.com This indicates that monomers with a chloroacetate group can be valuable in creating polymers with tunable properties and for the synthesis of more complex macromolecular architectures.
The ethoxyethyl group, on the other hand, can influence the physical properties of a polymer, such as its solubility and thermal characteristics. The incorporation of such groups can be used to tailor the hydrophilicity and glass transition temperature of the resulting polymer.
Therefore, this compound, or more likely a polymerizable analogue, could be a precursor for creating specialty polymers with applications in coatings, adhesives, or biomedical materials where post-polymerization modification is desired to introduce specific functionalities.
| Related Monomer/Polymer | Polymerization Method | Key Feature/Application | Reference |
| Vinyl Chloroacetate | Radical Polymerization | Controlled polymerization, allows for post-polymerization modification (e.g., hydrolysis) | acs.orgmdpi.com |
| Vinyl Bromobutanoate (VAc derivative) | RAFT/MADIX Polymerization | Creates functional degradable polymers with pendent bromine for modification | acs.org |
| Chloroacetylated Poly(vinyl alcohol) | Post-polymerization modification | Introduction of antimicrobial functional groups | researchgate.net |
| Functional (Meth)acrylates | Atom Transfer Radical Polymerization (ATRP) | Synthesis of polymers with various functionalities along the chains | cmu.edu |
Concluding Perspectives and Future Research Directions
Current Knowledge Gaps in the Research of 2-Ethoxyethyl 2-Chloroacetate
A thorough review of scientific databases reveals a striking absence of dedicated research on this compound. This fundamental lack of information is the most significant knowledge gap. The physical, chemical, and biological properties of this compound have not been characterized. There is a dearth of data regarding its potential applications, synthesis pathways, and reactivity. Furthermore, its toxicological and ecotoxicological profiles are entirely unknown, preventing any meaningful assessment of its potential risks to human health and the environment. This information vacuum highlights the need for foundational research to establish a baseline of knowledge for this compound.
Emerging Research Avenues in Synthesis and Catalysis
While specific synthetic routes for this compound are not documented, emerging trends in organic synthesis and catalysis offer promising avenues for its efficient and sustainable production. Modern esterification techniques, potentially utilizing novel catalysts, could be explored. Research into biocatalysis, employing enzymes to facilitate the reaction, could offer a greener alternative to traditional chemical methods. Furthermore, the principles of flow chemistry could be applied to develop a continuous and scalable synthesis process, enhancing safety and efficiency. The exploration of catalytic processes is crucial, not only for synthesis but also for potential degradation pathways of the compound in various environments.
Advanced Approaches for Mechanistic Toxicological and Ecotoxicological Studies
Given the complete lack of toxicological data, a multi-pronged approach employing advanced methodologies is essential to characterize the potential hazards of this compound. In vitro assays using human cell lines could provide initial insights into its cytotoxicity, genotoxicity, and potential for endocrine disruption. High-throughput screening methods could rapidly assess a range of toxicological endpoints.
For ecotoxicological assessment, studies on representative aquatic organisms such as algae, daphnids, and fish would be necessary to determine its acute and chronic toxicity. Mechanistic studies, aimed at understanding how the compound interacts with biological systems at a molecular level, will be crucial for a comprehensive risk assessment. These advanced approaches are vital for moving beyond simple toxicity testing to a more predictive and preventative toxicological framework. nih.gov
Development of Integrated Analytical and Environmental Monitoring Strategies
The absence of analytical methods for detecting and quantifying this compound is a major hurdle for any environmental or biological study. Future research must focus on developing sensitive and specific analytical techniques, likely based on chromatography coupled with mass spectrometry (e.g., GC-MS or LC-MS). These methods would need to be validated for various environmental matrices, including water, soil, and air, as well as in biological tissues.
Once analytical methods are established, integrated environmental monitoring strategies can be designed. These strategies should encompass not only the parent compound but also its potential degradation products. Passive sampling techniques could be employed for long-term monitoring in aquatic environments. The development of such strategies is a prerequisite for understanding the environmental fate and transport of this compound, should it ever be produced or used on a larger scale.
Broader Implications for Sustainable Chemical Development and Environmental Protection
The case of this compound serves as a poignant example of the challenges and responsibilities associated with the development of new chemical entities. In an era increasingly focused on sustainability and green chemistry, the introduction of a new compound with a completely unknown environmental and health profile is a significant concern. The principles of sustainable chemical development demand a proactive approach, where potential risks are assessed early in the research and development process.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
